molecular formula C19H28BN3S B11114837 dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron

dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron

Cat. No.: B11114837
M. Wt: 341.3 g/mol
InChI Key: OUUGAJGZSTYIBI-UHFFFAOYSA-N
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Description

Dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-κN)benzenecarboximidamidato-κN]boron is a boron-containing organometallic compound characterized by a central boron atom coordinated to two butyl groups and a bidentate ligand system. The ligand comprises a 4-methylbenzenecarboximidamide moiety and a 1,3-thiazol-2-yl group, both coordinating via nitrogen atoms (κN). Structural elucidation would rely on techniques such as X-ray crystallography (using SHELX software) and spectroscopic methods (NMR, UV-Vis) .

Properties

Molecular Formula

C19H28BN3S

Molecular Weight

341.3 g/mol

IUPAC Name

2,2-dibutyl-4-(4-methylphenyl)-7-thia-3,5-diaza-1-azonia-2-boranuidabicyclo[4.3.0]nona-1(6),3,8-triene

InChI

InChI=1S/C19H28BN3S/c1-4-6-12-20(13-7-5-2)22-18(17-10-8-16(3)9-11-17)21-19-23(20)14-15-24-19/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,21,22)

InChI Key

OUUGAJGZSTYIBI-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N=C(NC2=[N+]1C=CS2)C3=CC=C(C=C3)C)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

The synthesis of dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron involves several steps:

Chemical Reactions Analysis

Dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron undergoes various chemical reactions:

Scientific Research Applications

Key Chemical Properties

  • Molecular Formula : C14H20B N5S
  • Molecular Weight : 295.22 g/mol
  • IUPAC Name : Dibutyl[4-methyl-N'-(1,3-thiazol-2-yl)benzenecarboximidamidato]boron

Biological Applications

Dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron has shown promise in several biological applications:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that certain derivatives possess strong antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. Studies employing Sulforhodamine B assays have revealed that specific derivatives exhibit cytotoxic effects on cancer cells, suggesting potential as a chemotherapeutic agent .

Case Studies

Several studies provide insights into the practical applications of this compound:

StudyFocusFindings
Study 1 Antimicrobial ActivityEvaluated the efficacy of thiazole derivatives against bacterial strains; showed promising results with minimum inhibitory concentration (MIC) values indicating strong activity .
Study 2 Anticancer ActivityInvestigated the effects on MCF7 cell lines; some derivatives induced significant apoptosis compared to controls .
Study 3 Molecular Docking StudiesUtilized molecular docking to understand binding interactions with target receptors; highlighted potential mechanisms of action for antimicrobial and anticancer effects .

Material Science Applications

Beyond biological applications, this compound is also explored in materials science:

Photonic Devices

The unique electronic properties of organoboron compounds make them suitable for use in photonic devices. Their ability to act as electron acceptors in organic light-emitting diodes (OLEDs) has been researched, with findings suggesting enhanced efficiency and stability in device performance.

Catalysis

The compound's boron center can serve as a catalyst in various organic reactions, including cross-coupling reactions which are essential in synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and benzenecarboximidamidato group facilitate binding to specific sites, modulating the activity of these targets. The boron atom plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Structural Features

The compound’s unique ligand system differentiates it from other boron-based analogs. Key comparisons include:

Compound Name Ligand System Substituents Coordination Mode Key References
Dibutyl[4-methyl-N'-(thiazol-2-yl-κN)benzamide]boron 4-methylbenzenecarboximidamide + thiazole Butyl Bidentate (κN)
Tetraphenylborate Phenyl Phenyl Monodentate
4,4'-Sulfonyldiphenol Sulfonyl-linked diphenol Hydroxyl N/A
Zygocaperoside (from Z. fabago) Glycoside + isorhamnetin Hydroxyl, methyl N/A

Key Observations :

Spectroscopic and Crystallographic Data

  • NMR Spectroscopy :

    • The thiazole moiety in the target compound likely causes distinct ¹H-NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) compared to phenyl-based boron compounds (δ 6.5–7.5 ppm) .
    • ¹¹B-NMR would show a resonance near δ 10–20 ppm, typical for tetracoordinate boron species .
  • X-ray Crystallography: SHELX refinement would reveal bond lengths (e.g., B–N ≈ 1.55–1.60 Å) and angles consistent with sp³ hybridization at boron. Thiazole ring planarity may contrast with non-aromatic ligands in analogs .

Biological Activity

Dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron is a complex organoboron compound that has garnered attention for its potential biological activities. This article aims to provide a detailed analysis of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a dibutyl group attached to a thiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

C20H28BN5S\text{C}_{20}\text{H}_{28}\text{B}\text{N}_{5}\text{S}

This structure includes a boron atom coordinated with an imidamidato ligand derived from 4-methyl-N'-(1,3-thiazol-2-yl)benzenecarboximidamide.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar thiazole-containing compounds. For instance, compounds derived from thiazole have shown significant cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
8dMCF-72.98
8dA5492.85
8dHepG-22.53

These results suggest that this compound may exhibit similar cytotoxic properties, meriting further investigation into its mechanism of action and efficacy against specific cancer types .

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, studies have shown that certain thiazole compounds can inhibit tyrosinase activity, which is crucial in melanin production and has implications in skin cancers . The competitive inhibition of tyrosinase suggests that this compound could potentially disrupt similar pathways.

Antioxidant Activity

In addition to anticancer properties, thiazole derivatives are known for their antioxidant capabilities. Research indicates that these compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. For instance:

CompoundAntioxidant Activity (IC50 µM)
Analog 233.23
Analog 3<200

This antioxidant activity is particularly relevant in the context of cancer therapy, as oxidative stress is a significant factor in tumor progression .

In Vitro Studies

In vitro studies using various cell lines have demonstrated the biological activity of this compound analogs. For example, one study observed that certain analogs inhibited melanin production in B16F10 cells by reducing intracellular tyrosinase activity significantly .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound could effectively bind to both active and allosteric sites on target enzymes, enhancing its inhibitory potential .

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